5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
"5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for a broad spectrum of biological activities. The introduction of a fluorophenyl group into the 1,2,4-triazole structure has been shown to produce compounds with new properties, prompting further research into this subclass of triazole derivatives.
Synthesis Analysis
The synthesis of triazole derivatives, including "5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, starting from appropriate precursors. The synthesis process is aimed at combining 1,2,4-triazole with pharmacologically active fragments to explore new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques such as single crystal X-ray diffraction. This method provides insight into the arrangement of atoms within the compound and the types of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and π-π interactions.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, forming new compounds with distinct properties. The presence of functional groups like thiol allows for further chemical modifications, leading to a wide range of derivatives with potential pharmacological applications.
Physical Properties Analysis
The physical properties of "5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol" derivatives, such as solubility, melting point, and crystal structure, are determined using standard laboratory techniques. These properties are crucial for understanding the compound's stability, solubility, and suitability for further applications.
Chemical Properties Analysis
The chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine affects the compound's reactivity and interaction with biological targets. Studies on triazole derivatives reveal their potential as biologically active molecules with applications in medicinal chemistry.
- Analysis of intermolecular interactions and structural characterization of triazole derivatives (Panini et al., 2014)
- Synthesis and exploration of physical-chemical properties of triazole derivatives (Bihdan & Parchenko, 2017; 2018)
- Spectroscopic characterization and quantum chemical computations of triazole molecules for structural insights (Gökce et al., 2016)
Scientific Research Applications
Biological Activity : S-substituted derivatives of 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols demonstrate potential for synthesizing biologically active compounds and pharmacophore modification (Хільковець, 2021).
Antimicrobial and Antifungal Properties : New fluorophenyl-containing 1,2,4-triazoles exhibit promising antimicrobial and antifungal activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Бігдан, 2021). Additionally, 2,4-dichloro-5-fluorophenyl-containing thiazolotriazoles have shown excellent anti-inflammatory, analgesic, and antimicrobial properties (Karthikeyan, 2009).
Corrosion Inhibition : Fatty acid triazoles, including derivatives of 1,2,4-triazoles, are effective in inhibiting mild steel corrosion in hydrochloric and sulfuric acids, varying in efficiency with concentration and solution temperature (Quraishi & Jamal, 2002).
Antitumor Activity : Several synthesized derivatives of 1,2,4-triazoles, including those with 2,4-dichloro-5-fluorophenyl moiety, have demonstrated significant antitumor activity against various cancer cell lines (Bhat et al., 2009).
Photodynamic Therapy : Metal-free zinc(II) and lead(II) phthalocyanines with 1,2,4-triazole rings show potential as photosensitizers for photodynamic therapy applications (Mısır et al., 2021).
Physical and Chemical Properties : Studies on physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives suggest potential for further development of new compounds with therapeutic applications (Bihdan & Parchenko, 2017).
Safety And Hazards
As with any chemical compound, handling “5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. The specific hazards associated with this compound aren’t available, but compounds containing similar functional groups can be irritants and should be handled with care .
properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTVTOWNFZLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150643 | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
114058-91-2 | |
Record name | 5-(4-Fluorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114058-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114058912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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